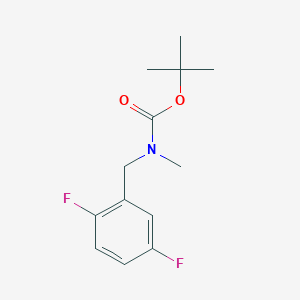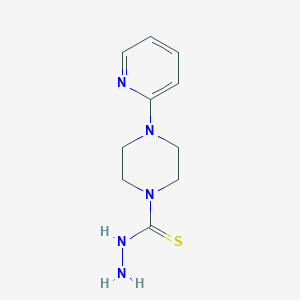
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide typically involves the reaction of 4-(Pyridin-2-yl)piperazine with thiosemicarbazide. The reaction is carried out in an ethanol solution with a catalytic amount of glacial acetic acid at reflux temperature for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide has several scientific research applications:
Medicine: Its derivatives are being explored for their antiviral and antibacterial activities.
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide involves its ability to form complexes with metal ions, such as copper(II). These metal complexes can generate reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to cell death . The compound also interacts with various molecular targets, including ribonucleotide reductase and topoisomerase II, inhibiting their activity and thus preventing cancer cell proliferation .
類似化合物との比較
Similar Compounds
N′-(di(pyridin-2-yl)methylene)-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide: This compound features a thiazole moiety and has shown similar anticancer properties.
1-(2-Pyridyl)piperazine: Known for its use in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide is unique due to its specific structure, which allows it to form stable metal complexes with significant biological activity. Its ability to generate ROS and target specific enzymes makes it a promising candidate for further research in anticancer therapy .
特性
分子式 |
C10H15N5S |
|---|---|
分子量 |
237.33 g/mol |
IUPAC名 |
4-pyridin-2-ylpiperazine-1-carbothiohydrazide |
InChI |
InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16) |
InChIキー |
HAKQEXMNPSLXSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


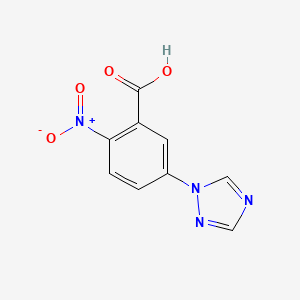

![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
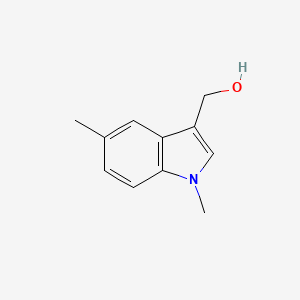
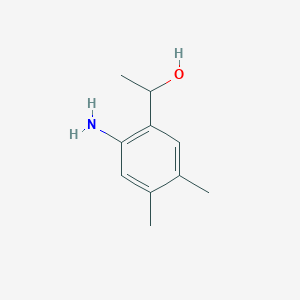
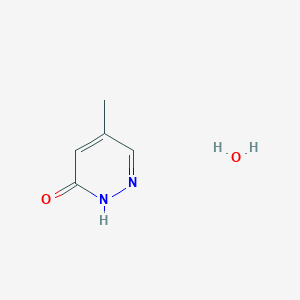
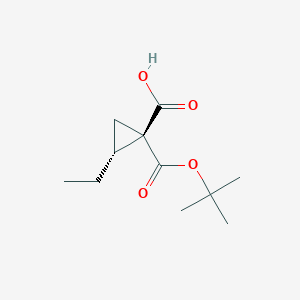
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
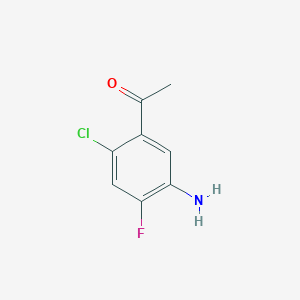
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
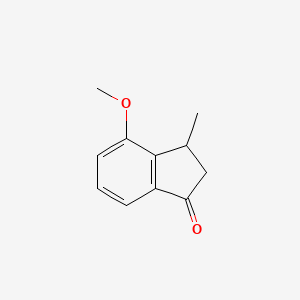
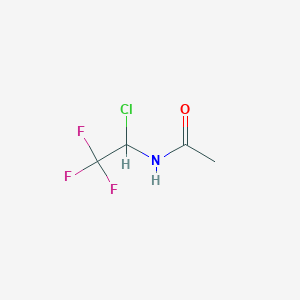
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
